Methyl2-amino-4-methyl-2-(trifluoromethyl)pentanoatehydrochloride

Description

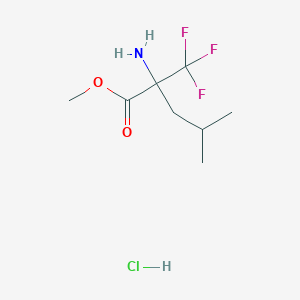

Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride is a fluorinated organic compound featuring a branched pentanoate backbone with a trifluoromethyl (-CF₃) group, an amino (-NH₂) group, and a methyl ester moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c1-5(2)4-7(12,6(13)14-3)8(9,10)11;/h5H,4,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLBVPOZAAKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-4-methyl-2-(trifluoromethyl)pentanoatehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-4-methyl-2-(trifluoromethyl)pentanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

The compound Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride is a chemical of interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and its implications in pharmacological studies.

Medicinal Chemistry

Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Potential Therapeutic Uses

- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer’s disease and multiple sclerosis .

- Cancer Treatment : Research indicates that trifluoromethyl-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells .

Pharmacological Studies

The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its efficacy and safety profile.

- Antitumor Activity : Preliminary studies suggest that compounds with a trifluoromethyl group can enhance the potency of anticancer agents through improved interactions with target proteins involved in cell proliferation and survival pathways .

Chemical Synthesis and Modifications

The synthesis of Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride involves various chemical reactions that can be optimized to enhance yield and purity. Understanding the synthesis pathways is essential for producing this compound for research purposes.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various derivatives, compounds similar to Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride were tested against several cancer cell lines. The results indicated significant growth inhibition, with some derivatives achieving over 70% inhibition in specific cell lines.

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| A | HCT116 | 75% |

| B | MDA-MB-231 | 68% |

| C | A549 | 82% |

Case Study 2: Neuroprotective Effects

Research into neuroprotective effects demonstrated that similar compounds could protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases.

| Compound | Model | Protective Effect (%) |

|---|---|---|

| D | SH-SY5Y Cells | 65% |

| E | Primary Neurons | 72% |

Mechanism of Action

The mechanism of action of Methyl2-amino-4-methyl-2-(trifluoromethyl)pentanoatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Substituents : A methanesulfonylphenyl group replaces the trifluoromethyl and 4-methyl groups.

- Backbone: Propanoate (3-carbon chain) vs. pentanoate (5-carbon chain).

Functional Implications :

Cinacalcet Hydrochloride (CAS Not Provided)

Structural Differences :

- Core Structure : Cinacalcet features a naphthalene ring and a trifluoromethylphenyl group, whereas the target compound lacks aromaticity but shares the trifluoromethyl motif.

- Functional Groups: Cinacalcet contains a secondary amine and a propyl linker, contrasting with the primary amino group and ester in the target compound.

Functional Implications :

Triflusulfuron Methyl Ester (CAS Not Provided)

Structural Differences :

- Core: A triazine ring with a trifluoroethoxy group, contrasting with the amino-pentanoate backbone.

- Functional Groups: Sulfonylurea linkage (herbicidal activity) vs.

Functional Implications :

- Triflusulfuron acts as an acetolactate synthase inhibitor, a target irrelevant to the amino-pentanoate structure.

- Both compounds leverage fluorine atoms for enhanced stability but differ in biological targets .

Data Table: Comparative Analysis of Key Features

| Compound | Molecular Formula | Key Substituents | Ester Group | Primary Application |

|---|---|---|---|---|

| Target Compound | C₈H₁₄F₃NO₂·HCl | -CF₃, -NH₂, 4-methyl | Methyl | Research/Pharmaceutical Intermediate |

| Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl | C₁₂H₁₈ClNO₄S | -SO₂CH₃, -NH₂ | Ethyl | Peptide Synthesis |

| Cinacalcet Hydrochloride | C₂₂H₂₂F₃N·HCl | -CF₃, naphthalene, propylamine | None | Hyperparathyroidism Treatment |

| Triflusulfuron Methyl Ester | C₁₄H₁₃F₃N₄O₆S | Triazine, -OCH₂CF₃, sulfonylurea | Methyl | Herbicide |

Research Findings and Limitations

- Toxicology : Analogous compounds like Thiophene fentanyl hydrochloride lack comprehensive toxicological studies, suggesting caution when handling the target compound .

- Synthesis: The target compound’s trifluoromethyl group likely requires specialized fluorination techniques, similar to Cinacalcet’s synthesis via novel intermediates .

- Stability: Fluorinated esters (e.g., triflusulfuron) demonstrate enhanced hydrolytic stability compared to non-fluorinated analogs, a trait expected in the target compound .

Biological Activity

Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic use, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride, also known as methyl (R)-2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride, has the following chemical structure:

- IUPAC Name : Methyl (R)-2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride

- Molecular Formula : C8H14F3NO2·HCl

- Molecular Weight : 227.66 g/mol

Enzyme Interactions

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It may act as a substrate or inhibitor, which is crucial for understanding its role in metabolic pathways. The nature of these interactions includes:

- Covalent bonding

- Hydrogen bonding

- Hydrophobic interactions

These interactions can modulate enzyme kinetics and cellular signaling pathways, indicating potential therapeutic applications.

Cellular Effects

Methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride affects cellular processes by altering gene expression and metabolic functions. Key findings include:

- Modulation of Cell Signaling : The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses.

- Influence on Metabolism : It may affect metabolic flux within cells, impacting overall cellular health and function.

The molecular mechanism involves binding to specific enzymes or receptors, leading to either activation or inhibition. Notable aspects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Gene Regulation : It can influence transcription factors that regulate gene expression.

Understanding these mechanisms is essential for elucidating its therapeutic potential.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds and their implications for health. For instance:

- A study evaluated the effects of similar amino acid derivatives on cancer cell proliferation, demonstrating significant anti-tumor activity with IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines .

- Another research indicated that modifications in the structure of amino acid derivatives could enhance their selectivity and potency as enzyme inhibitors, suggesting a promising avenue for drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing methyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis of trifluoromethyl-containing compounds often involves coupling reagents like HATU and bases such as DIPEA to facilitate amidation or esterification reactions. For chiral centers, asymmetric catalysis or resolution using chiral columns (e.g., Chiralpak® IC) is critical . For example, PharmaBlock Sciences employs HPLC with trifluoroacetic acid (TFA) modifiers to monitor reaction progress and purity . Optimizing solvent systems (e.g., dichloromethane or methanol) and temperature gradients (e.g., 0–5°C for sensitive intermediates) can improve yields. LCMS (e.g., m/z 772 [M+H]+) is essential for real-time tracking .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : For confirming trifluoromethyl group integration (¹⁹F NMR) and stereochemistry (¹H/¹³C NMR).

- HPLC : Using reversed-phase C18 columns with TFA-containing mobile phases (e.g., QC-SMD-TFA05 conditions) to assess purity (>95%) .

- LCMS : To verify molecular weight (e.g., m/z 213.677 for similar compounds) and detect intermediates .

- X-ray Crystallography : For resolving crystal structures of hydrochloride salts, especially when hygroscopicity is a concern .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition . Desiccants are recommended due to hygroscopicity .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves and working in fume hoods to avoid inhalation of hydrochloride vapors .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in batches of this compound?

Methodological Answer:

- Impurity Profiling : Use EP/Pharmaceutical Reference Standards (e.g., Imp. E/F in MM0369.05) to calibrate HPLC methods . Gradient elution (e.g., 10–90% acetonitrile in water) with UV detection at 254 nm is effective for separating related substances.

- LC-HRMS : High-resolution mass spectrometry can identify trace impurities (e.g., de-esterified byproducts) with ppm-level accuracy .

Q. What experimental designs are suitable for assessing the compound’s stability under stress conditions?

Methodological Answer: Conduct forced degradation studies under:

- Thermal Stress : 40–80°C for 72 hours to study decomposition kinetics.

- Photolytic Stress : Expose to UV light (e.g., 365 nm) for 48 hours.

- Hydrolytic Stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 60°C .

Monitor degradation products using stability-indicating HPLC methods and compare to pharmacopeial guidelines .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?

Methodological Answer:

- Chiral Synthesis : Use enantiopure starting materials (e.g., (S)-ethyl 2-amino-4-fluoro derivatives) or chiral catalysts (e.g., BINAP-Ru complexes) .

- Chiral HPLC : Employ columns like Chiralpak® IC with hexane:isopropanol gradients to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess .

Q. What in vitro bioactivity assays are recommended to evaluate pharmacological potential?

Methodological Answer:

- Receptor Binding Assays : Screen for activity at targets like 5-HT1A receptors using radioligand displacement (e.g., [³H]-8-OH-DPAT) .

- Cell-Based Assays : Use HEK293 cells transfected with target receptors to measure cAMP modulation via ELISA .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.